1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide
Description
This quaternary ammonium compound features a 2-hydroxypropyl backbone bridging a 4-(adamantan-1-yl)phenoxy group and a 1,4-dimethylpiperidin-1-ium iodide moiety. The adamantane group confers high lipophilicity and metabolic stability, while the iodide counterion enhances water solubility. Commercial availability is confirmed by suppliers such as Quimica Industrial Neumann S.A. de C.V. .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1,4-dimethylpiperidin-1-ium-1-yl)propan-2-ol;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40NO2.HI/c1-19-7-9-27(2,10-8-19)17-24(28)18-29-25-5-3-23(4-6-25)26-14-20-11-21(15-26)13-22(12-20)16-26;/h3-6,19-22,24,28H,7-18H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIYOHGDOBXOI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC[N+](CC1)(C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide is a quaternary ammonium compound with a complex structure that includes an adamantane moiety, a phenoxy group, and a piperidine ring. This compound exhibits significant biological activity, particularly as a ligand for histamine H3 receptors, which are implicated in various neurological processes.
- Molecular Formula : C₃₃H₄₁INO₂
- Molecular Weight : 525.5 g/mol
- CAS Number : 1103853-60-6
Histamine H3 Receptor Modulation
Research indicates that this compound acts as a ligand for histamine H3 receptors. These receptors play crucial roles in regulating neurotransmission and are involved in sleep-wake cycles and cognitive functions. Modulating these receptors can have therapeutic implications for conditions such as narcolepsy and neurodegenerative diseases like Alzheimer’s.
Table 1: Comparison of Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Binding | Significant affinity for histamine H3 receptors |
| Neurotransmitter Modulation | Potential effects on neurotransmitter release and signaling pathways |
| Antimicrobial Activity | Possible interactions with microbial targets, although specific data is limited |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with histamine H3 receptors may involve:
- Competitive Binding : Competing with endogenous histamine for receptor sites.
- Allosteric Modulation : Altering the receptor's conformation to enhance or inhibit signaling pathways.
Study on Histamine Receptor Interaction
A study focused on the binding affinity of various compounds to histamine H3 receptors found that derivatives similar to this compound exhibited promising results. The study employed radiolabeled ligands to assess binding affinities, revealing that the adamantane structure enhances lipophilicity, facilitating better membrane penetration and receptor interaction.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Utilizing appropriate alkylation methods.
- Introduction of the Adamantane Moiety : This step enhances the biological activity due to increased lipophilicity.
- Quaternization Reaction : Converting the tertiary amine into a quaternary ammonium salt with iodide as the counterion.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s quaternary ammonium iodide group distinguishes it from analogs with neutral piperazine or triazole moieties, likely enhancing ionic interactions in biological systems.
- Adamantane is a common feature, contributing to rigid hydrophobic domains across all compounds.
- Synthesis routes for analogs frequently employ ethanol reflux and formaldehyde-mediated alkylation, suggesting shared methodologies for the target compound .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic and Stability Data
Key Observations :
- Adamantane-containing compounds exhibit distinct packing motifs (e.g., dimers, chains) stabilized by non-covalent interactions. The target compound’s iodide ion may facilitate ionic lattice stabilization.
- Melting points for analogs exceed 430 K, suggesting the target compound has comparable thermal stability .
Preparation Methods
Synthesis of 4-(Adamantan-1-yl)phenol
Intermediate preparation :
Formation of 3-[4-(Adamantan-1-yl)phenoxy]-1,2-propanediol
Epoxide ring-opening :
Quaternization to Form Piperidinium Iodide
Methylation with methyl iodide :
- Reaction conditions :
The tertiary amine is quaternized using methyl iodide in N-methyl-2-pyrrolidone (NMP) at room temperature for 48 hours under dark conditions. K₂CO₃ is added to scavenge HI.
Key data :
Optimization and Challenges
Regioselectivity in Epoxide Ring-Opening
Purification of Quaternary Ammonium Salt
- Method : Recrystallization from ethanol/water (4:1 v/v) removes unreacted starting materials.
- Crystallization yield : 76%.
Analytical Data
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Methods
Key takeaway : Method B offers higher yields due to improved solubility in NMP and prolonged reaction time.
Industrial-Scale Considerations
- Cost drivers : Adamantane derivatives and methyl iodide account for 65% of raw material costs.
- Green chemistry : Replacement of MeI with dimethyl sulfate (DMS) is explored but reduces yield to 54%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
